molecular formula C24H30N4O3 B11639001 Ethyl N-{5-[2-(4-methylpiperazino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate

Ethyl N-{5-[2-(4-methylpiperazino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate

Cat. No.: B11639001
M. Wt: 422.5 g/mol
InChI Key: DIZVYONZLVBESK-UHFFFAOYSA-N
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Description

Ethyl N-{5-[2-(4-methylpiperazino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate is a complex organic compound with a unique structure that includes a piperazine ring and a dibenzoazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-{5-[2-(4-methylpiperazino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate typically involves multiple steps, starting with the preparation of the dibenzoazepine core. This core is then functionalized with a piperazine ring and an ethyl carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{5-[2-(4-methylpiperazino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl N-{5-[2-(4-methylpiperazino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl N-{5-[2-(4-methylpiperazino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzoazepine derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

Ethyl N-{5-[2-(4-methylpiperazino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl N-[11-[2-(4-methylpiperazin-1-yl)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C24H30N4O3/c1-3-31-24(30)25-20-11-10-19-9-8-18-6-4-5-7-21(18)28(22(19)16-20)23(29)17-27-14-12-26(2)13-15-27/h4-7,10-11,16H,3,8-9,12-15,17H2,1-2H3,(H,25,30)

InChI Key

DIZVYONZLVBESK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C)C=C1

Origin of Product

United States

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